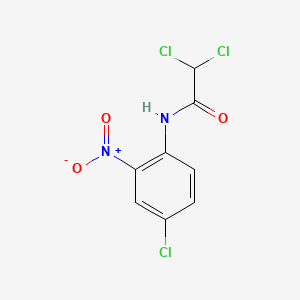
2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H5Cl3N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its dichloro and nitrophenyl functional groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with 4-chloro-2-nitroaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through crystallization or other separation techniques to obtain the final product .
化学反应分析
Types of Reactions
2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are used in the presence of hydrogen gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
科学研究应用
2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products
作用机制
The mechanism of action of 2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or protein function .
相似化合物的比较
Similar Compounds
- N-(4,5-Dichloro-2-nitrophenyl)acetamide
- 2-Chloro-N-(4-nitrophenyl)acetamide
- Chloramphenicol
Uniqueness
2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide is unique due to its specific combination of dichloro and nitrophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
属性
CAS 编号 |
17090-48-1 |
|---|---|
分子式 |
C8H5Cl3N2O3 |
分子量 |
283.5 g/mol |
IUPAC 名称 |
2,2-dichloro-N-(4-chloro-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl3N2O3/c9-4-1-2-5(6(3-4)13(15)16)12-8(14)7(10)11/h1-3,7H,(H,12,14) |
InChI 键 |
QKFACLSIOLLYTR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


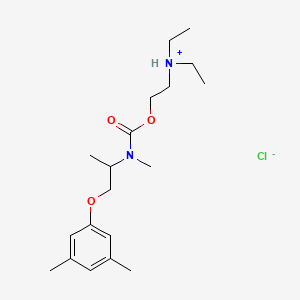
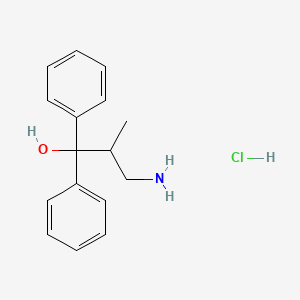
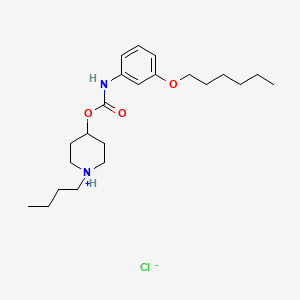
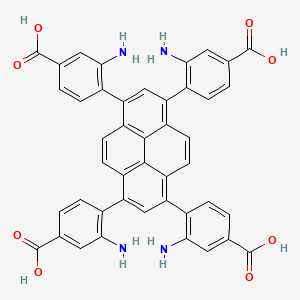
![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate](/img/structure/B13738725.png)
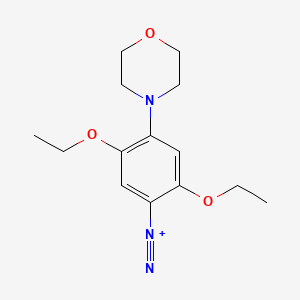

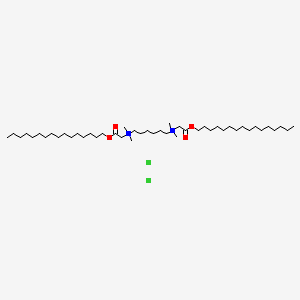
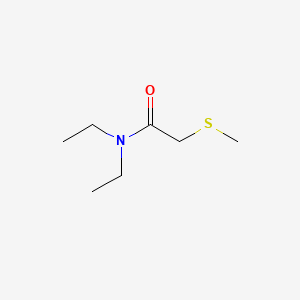
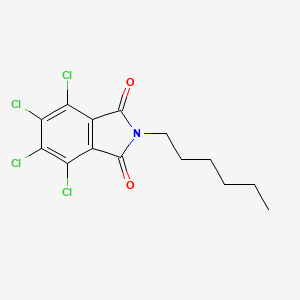
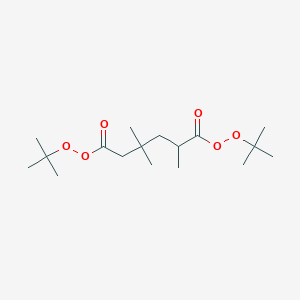
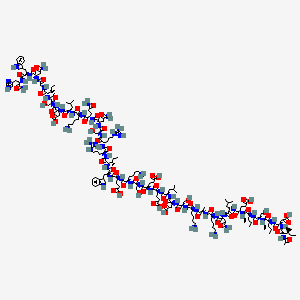
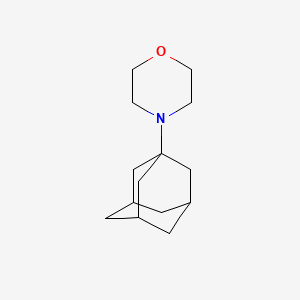
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)
